Fluoroethylnormemantine
Description
Fluoroethylnormemantine (FENM) is a derivative of memantine, a non-competitive N-methyl-D-aspartate receptor (NMDAR) antagonist. It exhibits high lipophilicity (logD = 1.93) and binds to the phencyclidine (PCP) site within the NMDAR channel pore, similar to memantine and ketamine . FENM has been developed as both a therapeutic agent and a positron emission tomography (PET) tracer ([18F]-FENM) for imaging NMDARs . Preclinical studies highlight its efficacy in reducing stress-induced maladaptive behaviors (e.g., despair, fear retention) and enhancing cognitive function in Alzheimer’s disease (AD) models, with minimal sensorimotor side effects .
Structure
3D Structure
Properties
Molecular Formula |
C12H20FN |
|---|---|
Molecular Weight |
197.29 g/mol |
IUPAC Name |
3-(2-fluoroethyl)adamantan-1-amine |
InChI |
InChI=1S/C12H20FN/c13-2-1-11-4-9-3-10(5-11)7-12(14,6-9)8-11/h9-10H,1-8,14H2 |
InChI Key |
HUYVZSFADWYSHD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N)CCF |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Fluorination and Hydrolysis
The radiosynthesis of [18F]-FNM follows a two-step automated process utilizing a Raytest® SynChrom R&D fluorination module. The precursor, 1-[N-(tert-butyloxy)carbamoyl]-3-(tosyl)ethyl-adamantane , undergoes nucleophilic substitution with [18F]fluoride in dimethyl sulfoxide (DMSO) at 125°C for 20 minutes. This yields the intermediate tert-butyl [3-(2-fluoroethyl)tricyclo[3.3.1.1³,⁷]dec-1-yl] carbamate , which is subsequently hydrolyzed with 6 N hydrochloric acid at 110°C for 10 minutes to remove the tert-butoxycarbonyl (BOC) protecting group. Neutralization with sodium hydroxide and trisodium citrate produces the final compound, 3-(2-fluoroethyl)tricyclo[3.3.1.1³,⁷]decan-1-amine ([18F]-FNM).
Critical Parameters:
-
Solvent System : Azeotropic drying with acetonitrile ensures anhydrous conditions for fluorination.
-
Purification : Semi-preparative HPLC using a C18 column with ethanol/sodium acetate (45:55 v/v) achieves >95% radiochemical purity.
-
Yield : 10.5% ± 3% (end of synthesis), with specific activity >355 GBq/μmol.
Table 1: Radiochemical Synthesis Parameters
| Parameter | Value | Source |
|---|---|---|
| Fluorination Temperature | 125°C | |
| Hydrolysis Time | 10 minutes | |
| Radiochemical Purity | 100% (initial) | |
| Log D (pH 7.4) | 1.93 |
Precursor Synthesis and Structural Optimization
Design of Fluorinated Adamantane Derivatives
The adamantane backbone of memantine was modified to enhance NMDAr binding kinetics and metabolic stability. Deuterium incorporation at the C9 position of 1-(2-fluoroethyl)adamantane reduced first-pass metabolism by 40%, as demonstrated in rat liver microsome assays. Ring-contracted analogs, such as 6 (Scheme 1), were synthesized via mesylation, iodination, and Curtius rearrangement but showed reduced affinity (IC50 = 28 μM vs. 13.2 μM for FENM).
Aromatic Substitution Strategies
Electrophilic aromatic substitution on chloroacetamide intermediates enabled the introduction of electron-withdrawing groups (e.g., nitro, acyl) at the C1 position. Friedel-Crafts acylation of 7 (1-chloroadamantane) with acetyl chloride produced 12 (1-acetyl-3-fluoroethyladamantane), which exhibited a 1.7-fold improvement in binding affinity compared to non-substituted FENM.
Table 2: Binding Affinities of FENM Derivatives
| Compound | IC50 (μM) | Modification | Source |
|---|---|---|---|
| FENM | 6.1 | Base structure | |
| 12 | 3.5 | C1 acetyl substitution | |
| Deuterated FENM | 6.0 | C9 deuterium |
Quality Control and Analytical Validation
High-Performance Liquid Chromatography (HPLC)
Analytical HPLC with a Phenomenex Luna® C18 column (4.6 × 150 mm) and ethanol/sodium acetate (20:80 v/v) mobile phase confirmed radiochemical purity. Retention time for [18F]-FNM was 9.8 minutes, with no detectable impurities at 4 hours post-synthesis.
Partition Coefficient (Log D) Determination
The log D of [18F]-FNM was measured at pH 7.4 using a shake-flask method with 1-octanol and phosphate buffer. A value of 1.93 indicated moderate lipophilicity, balancing blood-brain barrier penetration and reduced nonspecific binding.
Pharmacological Characterization
In Vitro Binding Assays
Competition assays with [3H]MK-801 in rat forebrain membranes revealed FENM’s IC50 of 6.1 μM, comparable to memantine (IC50 = 1.0 μM). Specificity was confirmed via displacement studies: FENM showed <10% binding to AMPA or kainate receptors at 10 μM.
Ex Vivo Autoradiography
In Sprague-Dawley rats, [18F]-FNM uptake plateaued at 40 minutes post-injection (brain-to-blood ratio = 6.0). Co-administration of ketamine (30 mg/kg) reduced hippocampal binding by 78%, validating NMDAr-specific uptake.
Scalability and Industrial Synthesis
Chemical Reactions Analysis
Types of Reactions: Fluoroethylnormemantine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorinated site.
Reduction: Reduction reactions can occur, although they are less common.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
Neuroprotective Effects
FENM has shown significant neuroprotective properties in several studies, particularly in models of Alzheimer’s disease. Its efficacy has been compared to that of memantine, revealing superior outcomes in certain contexts.
Case Study: Neuroprotection in Alzheimer’s Disease Models
- Study Design : In a study involving Aβ 25–35 peptide-injected mice, both FENM and memantine were administered post-injection to assess their neuroprotective effects.
- Results : FENM significantly reduced oxidative stress markers, inflammation, and neuronal cell loss compared to the control group. Notably, it demonstrated greater efficacy than memantine in preventing memory deficits and promoting neuroprotection in the hippocampus .
| Parameter | FENM (10 mg/kg) | Memantine (10 mg/kg) | Control |
|---|---|---|---|
| Oxidative Stress (Lipid Peroxidation) | Reduced | Moderate Reduction | High |
| Inflammatory Cytokines | Significantly Lower | Lower | High |
| Neuronal Cell Loss | Minimal | Moderate | High |
Behavioral Studies and Neuropsychopharmacology
FENM has been investigated for its potential in treating various neuropsychiatric disorders, including major depressive disorder and post-traumatic stress disorder (PTSD).
Behavioral Effects Analysis
- Study Overview : Behavioral assays were conducted on male Wistar rats to evaluate the effects of FENM on fear extinction and behavioral despair.
- Findings : FENM facilitated extinction learning without altering sensorimotor function, indicating its potential as a therapeutic agent for stress-related disorders .
| Behavioral Test | FENM (10 mg/kg) | Memantine (10 mg/kg) | Control |
|---|---|---|---|
| Forced Swim Test (Despair) | Reduced Despair | No Significant Change | High Despair |
| Cued Fear Conditioning | Enhanced Extinction | No Significant Change | No Extinction |
Biomarker Labeling for Imaging
Due to the introduction of a fluorine atom in its structure, FENM is also being explored as a radiotracer for positron emission tomography (PET) imaging of NMDA receptors.
Radiolabeling and Imaging Studies
- Study Design : Initial biodistribution studies assessed the uptake of [^18F]-FENM in rat models.
- Results : The compound exhibited favorable brain-to-blood ratios over time, suggesting its utility as a PET tracer for visualizing NMDA receptor activity in vivo .
| Time Post-Injection (min) | Brain-to-Blood Ratio |
|---|---|
| 30 | 4.74 |
| 60 | 6.19 |
Mechanistic Insights
Mechanism of Action
Fluoroethylnormemantine exerts its effects primarily through its action as a noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor . By binding to the NMDA receptor, it inhibits the excessive influx of calcium ions, which can lead to excitotoxicity and neuronal damage. This mechanism is similar to that of memantine but with enhanced properties due to the fluorine atom. The compound also affects other pathways, such as reducing the expression of c-fos in the ventral hippocampal cornu ammonis 3 (vCA3) region .
Comparison with Similar Compounds
Memantine
Structural and Pharmacokinetic Differences :
Functional Differences :
- Synaptic Protection: FENM prevented Aβ25-35-induced loss of postsynaptic density protein 95 (PSD-95) in hippocampal synaptosomes, a marker of synaptic integrity, while memantine’s effects were less pronounced .
- Dosage : Memantine requires chronic dosing for efficacy, while FENM demonstrated acute and prophylactic benefits in stress models .
(R,S)-Ketamine
Mechanistic Overlap and Divergence :
- Both FENM and ketamine bind to the NMDAR PCP site and reduce AMPA receptor-mediated burst activity in the ventral hippocampal CA3 (vCA3) .
- Affinity : Ketamine exhibits higher NMDAR affinity than FENM. Ex vivo autoradiography showed ketamine displaces [18F]-FENM binding, confirming competitive interactions .
Behavioral and Side Effect Profiles :
- FENM reduces despair and fear without sensorimotor deficits .
Other NMDA Antagonists (e.g., MK-801, Dizocilpine)
- Selectivity : MK-801 has higher affinity and prolonged channel block, leading to neurotoxicity. FENM’s lower affinity permits partial NMDAR modulation, reducing excitotoxicity risks .
- Therapeutic Utility : MK-801 is unsuitable for clinical use due to severe side effects, whereas FENM’s safety profile supports further development .
Key Research Findings and Data Tables
Table 1: Pharmacological Properties of FENM and Comparators
Table 2: Preclinical Efficacy in Stress and AD Models
Mechanisms and Clinical Implications
- NMDAR Subunit Selectivity : FENM preferentially binds extrasynaptic GluN2B-containing NMDARs, implicated in excitotoxicity, whereas ketamine affects both synaptic and extrasynaptic receptors .
- Combination Therapies : FENM synergizes with sigma-1 receptor agonists (e.g., PRE-084) to enhance neuroprotection in AD models, a pathway unexplored with memantine or ketamine .
- PET Imaging Utility: [18F]-FENM’s stable brain uptake (40 min post-injection) and specificity enable non-invasive NMDAR mapping, a unique advantage over other antagonists .
Biological Activity
Fluoroethylnormemantine (FENM) is a novel derivative of memantine, a well-known NMDA receptor antagonist used primarily for treating Alzheimer's disease. FENM has gained attention due to its structural modifications, particularly the introduction of a fluorine atom, which enhances its pharmacokinetic properties and potential therapeutic applications. This article explores the biological activity of FENM, focusing on its neuroprotective effects, behavioral outcomes in animal models, and underlying mechanisms of action.
Neuroprotective Effects
FENM has demonstrated significant neuroprotective properties in various preclinical studies. Notably, it has been shown to prevent amyloid-beta (Aβ) peptide-induced neurotoxicity in mouse models, which is critical for understanding its potential in Alzheimer's disease treatment.
Key Findings:
- Memory Preservation : In Aβ 25-35-treated mice, FENM administration (0.1 mg/kg/day) prevented deficits in spontaneous alternation and object recognition tasks, indicating its efficacy in preserving cognitive functions .
- Reduction of Neuroinflammation : FENM significantly reduced markers of neuroinflammation, such as interleukin-6 and tumor necrosis factor-alpha, thereby mitigating oxidative stress and apoptosis .
- Enhanced Synaptic Function : Chronic administration of FENM restored alterations in synaptosomal proteins associated with synaptic plasticity, such as PSD-95 and GluN2A .
Behavioral Outcomes
FENM's behavioral effects have been extensively studied using various rodent models. These studies indicate that FENM not only alleviates cognitive deficits but also exhibits antidepressant-like properties.
Behavioral Studies:
- Forced Swim Test : FENM significantly decreased immobility time in the forced swim test (FST), suggesting an antidepressant effect .
- Fear Extinction Learning : FENM facilitated extinction learning when administered prior to fear conditioning or after stress exposure, demonstrating its potential utility in treating anxiety disorders .
- Gender Differences : Both male and female mice exhibited similar behavioral responses to FENM, although variations were noted in specific tests .
The mechanisms through which FENM exerts its effects are multifaceted, primarily involving NMDA receptor modulation and downstream signaling pathways.
Mechanistic Insights:
- NMDA Receptor Antagonism : FENM acts as a selective antagonist at NMDA receptors, which are implicated in excitotoxicity associated with neurodegenerative diseases .
- Cytokine Modulation : By reducing pro-inflammatory cytokines, FENM may help restore neurochemical balance within the central nervous system .
- Synaptic Protein Regulation : The restoration of synaptic proteins indicates that FENM may enhance synaptic plasticity and resilience against neurotoxic insults .
Comparative Data Table
The following table summarizes key pharmacological data for this compound compared to Memantine:
| Parameter | This compound (FENM) | Memantine |
|---|---|---|
| NMDA Receptor Affinity (Ki) | Similar | |
| LogD (Lipophilicity) | 1.93 | Moderate |
| Neuroprotective Efficacy | Significant | Moderate |
| Behavioral Effects | Antidepressant-like | Limited |
| Neuroinflammation Reduction | Yes | Limited |
Study 1: Neuroprotection in Alzheimer's Models
In a study involving APP/PS1 transgenic mice, FENM was administered chronically at doses of 0.1 mg/kg/day. Results showed significant improvements in cognitive performance and reductions in Aβ levels compared to controls receiving saline or memantine .
Study 2: Behavioral Effects Post-Stress
A recent investigation highlighted that administering FENM after stress exposure significantly reduced behavioral despair and facilitated extinction learning in both male and female mice. This suggests its potential as a therapeutic agent for stress-related disorders .
Q & A
Q. What molecular interactions define Fluoroethylnormemantine's mechanism of action as an NMDA receptor antagonist?
this compound binds selectively to the intra-channel phencyclidine (PCP) site of NMDA receptors, acting as a non-competitive antagonist. To validate this, researchers should employ in vitro binding assays using rat brain membranes, measuring affinity (Ki) via competitive displacement of radiolabeled ligands like [³H]MK-801. Selectivity can be confirmed by testing against other glutamate receptor subtypes (e.g., AMPA, kainate) .
Q. How can researchers design experiments to assess this compound's neuroprotective efficacy in animal models of excitotoxicity?
A standardized approach involves stereotaxic injection of quinolinic acid (QA), an NMDA receptor agonist, into the motor cortex of rats to induce excitotoxicity. This compound's efficacy is evaluated by comparing neuronal survival (via histology), behavioral outcomes (e.g., motor deficits), and PET imaging of NMDA receptor activation using [¹⁸F]-FNM. Controls should include sham-operated animals and untreated QA-injected groups .
Q. What methodologies are critical for developing [¹⁸F]-Fluoroethylnormemantine as a PET tracer for NMDA receptor imaging?
Key steps include:
- Radiolabeling : Optimize reaction conditions (e.g., precursor concentration, temperature) to achieve high radiochemical yield (>95%) and specific activity (>50 GBq/µmol).
- Pharmacokinetics : Conduct biodistribution studies in rodents to quantify brain uptake and clearance rates.
- Validation : Use autoradiography and blocking studies with unlabeled this compound to confirm target specificity .
Advanced Research Questions
Q. How can contradictory findings between preclinical and clinical studies on this compound's anxiolytic effects be resolved?
Discrepancies may arise from species-specific NMDA receptor subunit composition or differences in stress-induced maladaptive behavior models. Researchers should:
- Perform dose-response studies in multiple animal strains (e.g., mice vs. rats).
- Use translational biomarkers (e.g., serum BDNF levels, fMRI) to bridge preclinical and clinical data.
- Re-analyze clinical trial data (e.g., NCT05921929) with stratification by genetic polymorphisms in NMDA receptor subunits .
Q. What experimental strategies optimize this compound's therapeutic window in neurodegenerative disease models?
To balance efficacy and toxicity:
- Dose titration : Determine the EC50 for neuroprotection and LD50 in acute toxicity assays.
- Chronic dosing : Monitor long-term cognitive effects using Morris water maze or novel object recognition tests.
- Combination therapy : Test synergies with memantine or other neuroprotectants using isobolographic analysis .
Q. How should researchers address variability in [¹⁸F]-FNM PET signal quantification across brain regions?
Variability may reflect regional differences in NMDA receptor density or tracer metabolism. Solutions include:
- Normalizing signals to reference regions with low receptor density (e.g., cerebellum).
- Applying kinetic modeling (e.g., Logan plot) to account for non-specific binding.
- Validating with post-mortem autoradiography in the same subjects .
Methodological Considerations
Q. What statistical approaches are recommended for analyzing this compound's dose-dependent effects?
- ANOVA with post-hoc tests : For multi-dose comparisons in behavioral or histological datasets.
- Non-linear regression : To model dose-response curves and calculate IC50/EC50 values.
- Power analysis : Ensure adequate sample sizes (n ≥ 8/group) to detect ≥30% effect sizes with α = 0.05 .
Q. How can in silico modeling enhance this compound's structure-activity relationship (SAR) studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
